tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate: is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a tert-butyl ester group, a bromopyrazine moiety, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps:
-
Formation of the Diazepane Ring: : The initial step often involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting appropriate diamines with dihaloalkanes under basic conditions.
-
Introduction of the Bromopyrazine Moiety: : The bromopyrazine group is introduced via a nucleophilic substitution reaction. This involves the reaction of the diazepane intermediate with 5-bromopyrazine under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Esterification: : The final step involves the esterification of the diazepane derivative with tert-butyl chloroformate. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions:
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the diazepane ring and the pyrazine moiety.
-
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Various substituted pyrazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the diazepane ring.
Hydrolysis Products: The corresponding carboxylic acid and tert-butanol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the diazepane ring and the bromopyrazine moiety makes it a candidate for the development of new drugs, particularly those targeting neurological disorders and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bromopyrazine moiety may interact with enzymes or receptors, while the diazepane ring could influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(5-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate
- tert-Butyl 4-(5-fluoropyrazin-2-yl)-1,4-diazepane-1-carboxylate
- tert-Butyl 4-(5-iodopyrazin-2-yl)-1,4-diazepane-1-carboxylate
Uniqueness
Compared to its analogs, tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions, such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-4-5-18(7-8-19)12-10-16-11(15)9-17-12/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNHZSHPNLPPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.